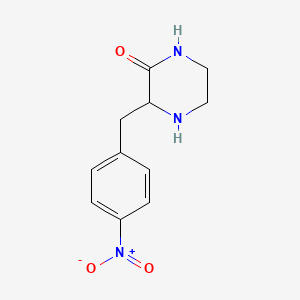
Undecylboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Undecylboronic acid is an organic compound that belongs to the class of boronic acids Boronic acids are characterized by the presence of a boron atom bonded to an alkyl or aryl group and two hydroxyl groups this compound, specifically, has an undecyl group (a chain of eleven carbon atoms) attached to the boron atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of undecylboronic acid typically involves the reaction of an alkyl halide with a boronic ester. One common method is the hydroboration of an alkene followed by oxidation. For example, undecene can be hydroborated using diborane (B2H6) to form the corresponding trialkylborane, which is then oxidized to yield this compound.
Another method involves the direct borylation of an alkyl halide using a boron reagent such as bis(pinacolato)diboron (B2pin2) in the presence of a palladium catalyst. This reaction proceeds under mild conditions and provides a straightforward route to this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydroboration-oxidation processes or catalytic borylation reactions. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Undecylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction of this compound can yield the corresponding alkane.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, where it reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or sodium perborate (NaBO3) are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used as reducing agents.
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases such as potassium carbonate (K2CO3) are typically used in Suzuki-Miyaura coupling reactions.
Major Products
Oxidation: Boronic esters or borates.
Reduction: Undecane.
Substitution: Biaryl or alkenyl compounds, depending on the halide used in the coupling reaction.
Applications De Recherche Scientifique
Undecylboronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling.
Biology: Boronic acids, including this compound, are used in the development of sensors for detecting carbohydrates and other biomolecules.
Medicine: Boronic acids are explored for their potential as enzyme inhibitors, particularly in the treatment of diseases such as cancer and diabetes.
Industry: this compound is used in the production of advanced materials, including polymers and coatings, due to its ability to form stable boron-oxygen bonds.
Mécanisme D'action
The mechanism of action of undecylboronic acid in various applications involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in sensing applications, where the boronic acid group can bind to specific biomolecules, leading to a detectable signal. In medicinal chemistry, the boronic acid group can inhibit enzymes by forming a covalent bond with the active site, thereby blocking the enzyme’s activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylboronic acid: Contains a phenyl group instead of an undecyl group.
Methylboronic acid: Contains a methyl group instead of an undecyl group.
Vinylboronic acid: Contains a vinyl group instead of an undecyl group.
Uniqueness
Undecylboronic acid is unique due to its long alkyl chain, which imparts different solubility and reactivity properties compared to shorter-chain or aromatic boronic acids. This makes it particularly useful in applications where hydrophobic interactions are important, such as in the development of materials and in certain biological contexts.
Propriétés
Formule moléculaire |
C11H25BO2 |
|---|---|
Poids moléculaire |
200.13 g/mol |
Nom IUPAC |
undecylboronic acid |
InChI |
InChI=1S/C11H25BO2/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h13-14H,2-11H2,1H3 |
Clé InChI |
YJTMGAYLJMJZIF-UHFFFAOYSA-N |
SMILES canonique |
B(CCCCCCCCCCC)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


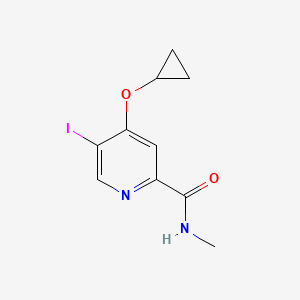
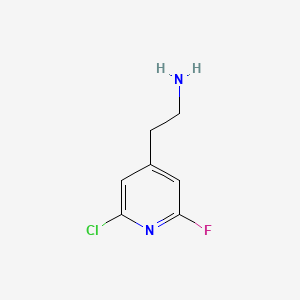
![Sodium;7-[4-(4-fluorophenyl)-5-(hydroxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B14851522.png)
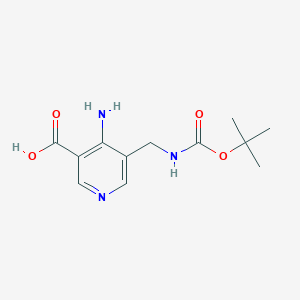
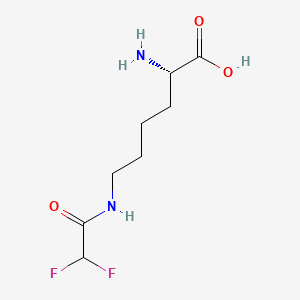
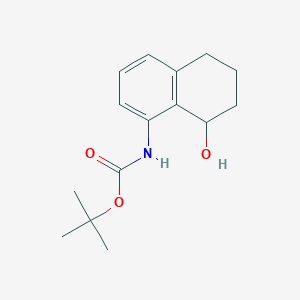
![[(2S,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-(2-methoxyethoxy)-3-[[(4-methoxyphenyl)-diphenylmethyl]amino]oxolan-2-yl]methyl benzoate](/img/structure/B14851541.png)
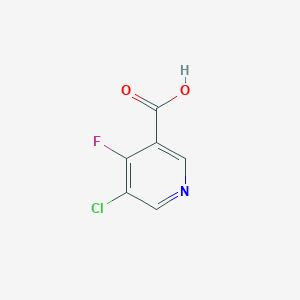


![5-[(3-acetylphenoxy)methyl]-N-methyl-N-[(1S)-1-pyridin-2-ylethyl]-1,2-oxazole-3-carboxamide;(E)-but-2-enedioic acid](/img/structure/B14851563.png)
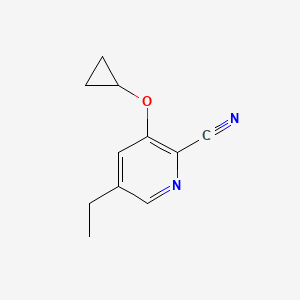
![1,1-Difluoro-5-azaspiro[2.6]nonane](/img/structure/B14851569.png)
